molecular formula C21H22N2O3 B5123610 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide

Cat. No.: B5123610
M. Wt: 350.4 g/mol
InChI Key: WUOVHNFVCNCXGR-UHFFFAOYSA-N
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Description

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide is a compound that belongs to the class of benzamides. It features a benzamide core substituted with a 3,5-dimethylphenyl group and a 3,5-dimethyl-4-isoxazolylmethoxy group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using a suitable methoxy precursor.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the isoxazole derivative with 3,5-dimethylphenylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

  • **Ox

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13-8-14(2)10-18(9-13)22-21(24)17-6-5-7-19(11-17)25-12-20-15(3)23-26-16(20)4/h5-11H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOVHNFVCNCXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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